N-(1H-1,3-benzodiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Description

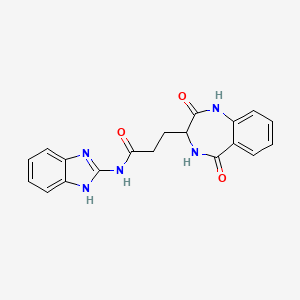

The compound N-(1H-1,3-benzodiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a structurally complex molecule featuring two heterocyclic systems:

- A benzimidazole (1H-1,3-benzodiazol-2-yl) moiety, known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability.

- A 2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine core, a lactam structure resembling pharmacologically active benzodiazepines but with a diketone modification that may influence receptor binding or solubility.

Structural elucidation of such molecules typically employs X-ray crystallography and spectroscopic methods, as exemplified by the use of SHELX software in related studies .

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c25-16(24-19-22-13-7-3-4-8-14(13)23-19)10-9-15-18(27)20-12-6-2-1-5-11(12)17(26)21-15/h1-8,15H,9-10H2,(H,20,27)(H,21,26)(H2,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLICTYEDYVSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NC3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and benzodiazepine intermediates, which are then coupled through amide bond formation. Common reagents used in these steps include various acids, bases, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the benzimidazole or benzodiazepine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for biochemical studies.

Medicine: Due to its structural similarity to known pharmacophores, it may be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with three analogs from the evidence:

Key Observations:

Heterocyclic Diversity :

- The target compound uniquely combines benzimidazole and benzodiazepine-dione systems, while analogs feature benzodioxin (), triazole (), or simpler aromatic systems (). The benzodiazepine-dione moiety in the target may enhance hydrogen-bonding interactions compared to sulfur-containing analogs like ’s compound .

- ’s compound lacks fused heterocycles but includes an N,O-bidentate directing group, making it more suitable for catalytic applications than the target’s structure .

Functional Group Impact :

- The propanamide linker is common to the target and ’s compound, suggesting shared conformational flexibility. However, ’s sulfanyl group could impart distinct electronic or steric effects .

- The tertiary alcohol in ’s compound contrasts with the target’s rigid lactam system, highlighting differences in solubility and reactivity .

Notes and Limitations

- The evidence lacks direct data on the target compound’s synthesis, bioactivity, or physicochemical properties. Comparisons are inferred from structural analogs.

- SHELX software () remains critical for resolving complex structures like these, though modern computational tools may offer complementary insights .

References [1] Sheldrick, G. "A short history of SHELX." [2] Synthesis and characterization of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. [3] Reaction pathways for triazole-phthalide derivatives. [4] Structural data for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide.

Biological Activity

N-(1H-1,3-benzodiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzodiazole moiety and a tetrahydro-benzodiazepine derivative. The molecular formula is with a molecular weight of 447.5 g/mol. The InChI key for this compound is DCOQFQYJVJWCRX-UHFFFAOYSA-N.

| Property | Value |

|---|---|

| Molecular Formula | C25H29N5O3 |

| Molecular Weight | 447.5 g/mol |

| IUPAC Name | N-[3-(1H-benzimidazol-2-yl)propyl]-3-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]propanamide |

| InChI Key | DCOQFQYJVJWCRX-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exhibit:

Antiviral Activity: Preliminary studies suggest that derivatives similar to this compound can inhibit the replication of viruses such as HIV. For instance, tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin derivatives have shown significant antiviral properties by targeting HIV reverse transcriptase .

Antitumor Properties: The compound has been investigated for its potential in cancer therapy. Certain structural modifications have led to compounds that demonstrate selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to normal cells.

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways. This mechanism can be crucial for developing therapeutic agents targeting metabolic disorders or cancers.

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds and their derivatives:

- Antiviral Efficacy Against HIV:

- Antitumor Activity:

Summary of Biological Activities

The biological activities of N-(1H-1,3-benzodiazol-2-yl)-3-(2,5-dioxo...) can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Antiviral | Potent against HIV |

| Antitumor | Induces apoptosis |

| Enzyme Inhibition | Targets metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.